molecular formula C20H18N4O2 B10927861 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10927861
M. Wt: 346.4 g/mol
InChI Key: HTHLDTLACSHVAA-UHFFFAOYSA-N
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Description

2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound with a unique structure that combines elements of pyrazole, chromene, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions

    Chromene Core Synthesis: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Pyrazole Introduction: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones.

    Cyanide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to replace the cyanide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or activators of specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole and chromene moieties suggests possible anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with molecular targets such as enzymes or receptors. The amino and pyrazole groups can form hydrogen bonds and other interactions with active sites, while the chromene and cyanide groups may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride
  • 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL bromide
  • 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL acetate

Uniqueness

The uniqueness of 2-Amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of potential applications. The presence of the cyanide group, in particular, offers unique reactivity compared to its halide or acetate counterparts.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-amino-4-(2-methyl-5-phenylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H18N4O2/c1-24-15(10-14(23-24)12-6-3-2-4-7-12)18-13(11-21)20(22)26-17-9-5-8-16(25)19(17)18/h2-4,6-7,10,18H,5,8-9,22H2,1H3

InChI Key

HTHLDTLACSHVAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

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